methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. This structure integrates a thiazole ring fused with a pyrimidine ring, substituted at multiple positions:
- C2: A (2Z)-configured propenylidene group bearing a 2-methoxyphenyl substituent.
- C5: A phenyl group.
- C6: A methyl ester (carboxylate).
- C7: A methyl group.
Thiazolo-pyrimidine derivatives are pharmacologically significant due to their reported antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
methyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-16-21(24(29)31-3)22(18-11-5-4-6-12-18)27-23(28)20(32-25(27)26-16)15-9-13-17-10-7-8-14-19(17)30-2/h4-15,22H,1-3H3/b13-9+,20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQBFXYTDQAFG-FNQMJYDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, structure–activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine core structure with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group and the thiazolo-pyrimidine moiety are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 11.10 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 8.00 | Inhibition of proliferation via apoptosis |
| Huh7 (Liver Cancer) | 4.67 | Targeting mitochondrial pathways |
Case Studies
- K562 Cell Line : A study reported that the compound shows significant antiproliferative activity in the K562 human chronic myelogenous leukemia cell line with an IC50 value of 11.10 µM, indicating it is more potent than several reference drugs used in treatment .
- MCF-7 Cell Line : The compound was tested against MCF-7 breast cancer cells, where it inhibited cell growth by 81% at a concentration of 10 µg/mL. This suggests a strong potential for development as an anticancer agent .
Structure–Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity. Modifications to the thiazolo-pyrimidine core or substituents can lead to variations in potency and selectivity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thiazolo-Pyrimidine Core : Variations in this core structure have been shown to affect binding affinity to target proteins involved in cell proliferation and survival.
The anticancer effects are believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Comparison with Similar Compounds
Structural Variations in Substituents
The table below compares key structural features and crystallographic data of the target compound with analogs from the literature:
Key Observations:
Electron-withdrawing groups (e.g., fluorine in ) increase polarity, favoring stronger hydrogen bonds . Bulky substituents (e.g., 2,4,6-trimethoxy in ) induce steric hindrance, leading to larger dihedral angles (80.94° between thiazolopyrimidine and benzene rings) .
Crystal Packing and Hydrogen Bonding :
- Ethyl esters () often form weaker van der Waals interactions compared to methyl esters (), affecting solubility and melting points.
- Bifurcated C–H···O bonds in stabilize molecular chains, whereas fluorine-containing analogs () exhibit additional C–H···F interactions .
Synthetic Routes :
- Most analogs are synthesized via condensation of substituted benzaldehydes with thioxo-pyrimidine precursors in acetic acid/acetic anhydride, with yields ranging from 70–85% .
- The target compound’s propenylidene group may require specialized aldehydes or extended reaction times for proper conjugation .
Pharmacological Implications
While direct bioactivity data for the target compound are absent in the evidence, insights can be inferred from analogs:
- Fluorine-Substituted Derivatives (): Enhanced membrane permeability and metabolic stability due to fluorine’s electronegativity .
- Propenylidene vs. Benzylidene : The extended double-bond system in the target compound may improve binding to hydrophobic enzyme pockets, analogous to stilbene-based pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
